1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine
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Description
1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzoimidazole core, which is known for its diverse biological activities. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell proliferation and increased apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | PI3K/Akt pathway inhibition |
HCT116 (Colon Cancer) | 15.0 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar benzoimidazole derivatives have demonstrated activity against a range of bacteria and fungi, suggesting potential use as antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancerous or microbial cells.
Case Studies
A notable case study involved the evaluation of a related benzoimidazole derivative in a murine model of breast cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates compared to control groups.
Study Design
- Model : MCF-7 xenograft in nude mice
- Treatment : Daily administration for four weeks
- Outcome Measures : Tumor volume, survival rate
Results
The treated group exhibited a significant reduction in tumor volume (p < 0.05) and increased survival rates compared to untreated controls.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-13-15-11-3-1-2-4-12(11)17(13)6-5-16-7-9-18-10-8-16/h1-4H,5-10H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDTMJFCSHGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248850 |
Source
|
Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26840-48-2 |
Source
|
Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26840-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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